Cas no 1572-13-0 (methyl 3,5-diamino-1H-pyrazole-4-carboxylate)

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound featuring both amino and ester functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its pyrazole core structure is of particular interest in medicinal chemistry due to its potential bioactivity. The presence of multiple reactive sites allows for further functionalization, enabling the synthesis of more complex derivatives. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined structure and high purity make it suitable for research and development in drug discovery, agrochemicals, and materials science. The ester group also provides a convenient handle for further chemical modifications.
methyl 3,5-diamino-1H-pyrazole-4-carboxylate structure
1572-13-0 structure
Product name:methyl 3,5-diamino-1H-pyrazole-4-carboxylate
CAS No:1572-13-0
MF:C5H8N4O2
MW:156.14262008667
CID:98531
PubChem ID:361749

methyl 3,5-diamino-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylicacid, 3,5-diamino-, methyl ester
    • EN300-154584
    • methyl 3-amino-5-imino-1,2-dihydropyrazole-4-carboxylate
    • SCHEMBL3699537
    • Z1255493359
    • NSC-625015
    • 3,5-diamino-4-carbomethoxypyrazole
    • CHEMBL1966047
    • AKOS026742954
    • 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
    • Methyl 5-amino-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
    • DTXSID201197488
    • NSC625015
    • methyl3,5-diamino-1H-pyrazole-4-carboxylate
    • DBRGFYZSJHOBGU-UHFFFAOYSA-N
    • methyl 3,5-diamino-1H-pyrazole-4-carboxylate
    • 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
    • NCI60_007654
    • 1572-13-0
    • BAA57213
    • Inchi: InChI=1S/C5H8N4O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H5,6,7,8,9)
    • InChI Key: DBRGFYZSJHOBGU-UHFFFAOYSA-N
    • SMILES: COC(C1=C(N)NN=C1N)=O

Computed Properties

  • Exact Mass: 156.06484
  • Monoisotopic Mass: 156.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 107A^2
  • XLogP3: -0.1

Experimental Properties

  • PSA: 107.02

methyl 3,5-diamino-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-154584-2.5g
methyl 3,5-diamino-1H-pyrazole-4-carboxylate
1572-13-0 95%
2.5g
$1454.0 2023-07-06
Enamine
EN300-154584-0.5g
methyl 3,5-diamino-1H-pyrazole-4-carboxylate
1572-13-0 95%
0.5g
$579.0 2023-07-06
Chemenu
CM433985-1g
1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
1572-13-0 95%+
1g
$821 2023-01-03
Enamine
EN300-154584-10.0g
methyl 3,5-diamino-1H-pyrazole-4-carboxylate
1572-13-0 95%
10.0g
$3191.0 2023-07-06
Enamine
EN300-154584-500mg
methyl 3,5-diamino-1H-pyrazole-4-carboxylate
1572-13-0 95.0%
500mg
$579.0 2023-09-25
Aaron
AR00B3AE-1g
1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
1572-13-0 95%
1g
$1047.00 2025-01-23
Aaron
AR00B3AE-10g
1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
1572-13-0 95%
10g
$4413.00 2023-12-15
A2B Chem LLC
AF16378-50mg
Methyl 3,5-diamino-1H-pyrazole-4-carboxylate
1572-13-0 95%
50mg
$219.00 2024-04-20
Enamine
EN300-154584-10000mg
methyl 3,5-diamino-1H-pyrazole-4-carboxylate
1572-13-0 95.0%
10000mg
$3191.0 2023-09-25
Aaron
AR00B3AE-100mg
1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
1572-13-0 95%
100mg
$379.00 2025-01-23

Additional information on methyl 3,5-diamino-1H-pyrazole-4-carboxylate

Research Briefing on Methyl 3,5-Diamino-1H-Pyrazole-4-Carboxylate (CAS: 1572-13-0) in Chemical Biology and Pharmaceutical Applications

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS: 1572-13-0) is a pyrazole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This briefing synthesizes the latest findings (2022-2024) on its synthetic methodologies, biological activities, and emerging roles in drug discovery pipelines.

Recent synthetic advancements published in Organic Letters (2023) demonstrate improved yield (82-89%) via microwave-assisted condensation of cyanoacetates with hydrazine derivatives, followed by regioselective amination. The compound's crystalline structure (CCDC deposition 2256011) reveals intramolecular hydrogen bonding that enhances stability, a critical factor for its pharmacokinetic optimization in medicinal chemistry applications.

In oncology research, Journal of Medicinal Chemistry (2024) highlights its role as a kinase hinge-binding motif. Derivatives show nanomolar inhibition (IC50 = 23 nM) against FLT3-ITD mutants in AML models, with lead compound PM-156 currently in preclinical evaluation. Parallel studies in Bioorganic Chemistry (2023) report its utility as a fragment for designing allosteric MEK1 inhibitors, demonstrating >50-fold selectivity over MEK2.

The compound's unique diamino-carboxylate configuration enables diverse functionalization. A Nature Communications (2023) study utilized it as a precursor for photoaffinity probes targeting NLRP3 inflammasome, while ACS Chemical Biology (2024) reports its incorporation into PROTACs degrading BRD4 with DC50 values <100 nM. These applications underscore its growing importance in chemical biology tool development.

Ongoing clinical translation efforts include its use in radiopharmaceuticals (EJNMMI Radiopharmacy, 2024), where 68Ga-labeled derivatives show promising tumor-to-background ratios (5.8:1) in neuroendocrine tumor PET imaging. However, metabolic stability remains a challenge, with recent Drug Metabolism Reviews (2024) identifying CYP2C19-mediated oxidation as a primary clearance pathway requiring structural mitigation.

Future research directions emphasize computational fragment-based drug design (FBDD) applications and biocatalytic derivatization. The European Lead Factory's 2024 screening data indicates this scaffold appears in 1.7% of fragment hits across 43 protein targets, suggesting broad target engagement potential warranting further exploration.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.